Diallyl adipate
Overview
Description
Diallyl adipate is an organic compound with the molecular formula C12H18O4 . It is a colorless to almost colorless clear liquid .
Synthesis Analysis
A promising technique for the synthesis of Diallyl adipate involves urea transesterification with allyl alcohol over several metallic chlorides .Molecular Structure Analysis
The molecular structure of Diallyl adipate consists of 12 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
Diallyl adipate has a boiling point of 149 °C/9 mmHg and a specific gravity (20/20) of 1.02 . It is insoluble in water but soluble in methanol . The compound is air-sensitive .Scientific Research Applications
1. Encapsulating Electronic Display Devices
- Application Summary : Diallyl adipate has been investigated as a potential replacement for moisture-sensitive epoxies currently used in light-emitting diode (LED) displays . The research focused on diallyl phthalate (DAP) encapsulating resins, which were found to have most of the performance properties desired but were excessively brittle .
- Methods of Application : The study involved evaluating flexibilizing co-monomers, including both vinyl and allylic types . Diallyl adipate was used as an allylic co-monomer to form interesting co-polymers and ter-polymers with DAP .
- Results/Outcomes : The research defined a promising co-polymer of DAP with lauryl methacrylate (80/20) that had most of the physical and performance characteristics desired, plus attractive inherent light diffusing properties . Diallyl adipate also formed interesting co-polymers and ter-polymers with DAP .
2. Phase Change Material for Low Temperature Energy Storage
- Application Summary : Di-alkyl adipates, including diallyl adipate, have been studied as potential phase change materials for low temperature energy storage . This is part of a broader effort to increase the efficiency of renewable energy use by improving energy storage methods .
- Methods of Application : The research involved constructing a solid–liquid phase diagram using differential scanning calorimetry (DSC), complemented with Raman Spectroscopy studies for the system composed by diethyl and dibutyl adipates .
- Results/Outcomes : The binary system of diethyl and dibutyl adipates presents eutectic behaviour at low temperatures . The eutectic temperature was found at 240.46 K, and the eutectic composition was determined to occur at the molar fraction xdibutyl = 0.46 . The system also shows a polymorphic transition, characteristic of dibutyl adipate, occurring at ca. 238 K .
3. Injectable Sensor in Living Tissue
- Application Summary : Diallyl adipate has been used in the development of a magnetic fluid that can be injected into the body and later retrieved . This fluid is studded with microscopic magnetic particles and can be used to create liquid bioelectronics .
- Methods of Application : The researchers produced a ferrofluid-like substance that comprises magnetic nanoparticles suspended in a viscous fluid . These particles self-assemble into an intricate 3D network when exposed to an external magnetic field, and the network remains intact after the field is removed .
- Results/Outcomes : The researchers used their substance to make liquid bioelectronics that can be injected into the body and later retrieved . These devices seamlessly attach to biological tissue and convert biomechanical motion into detectable electrical signals, enabling self-powered and wireless monitoring of, for example, the cardiovascular system .
4. Environmentally Benign Plasticizers
- Application Summary : Diallyl adipate may be used in the development of environmentally benign plasticizers . These are non-toxic, biodegradable, high-performance, and specificated materials .
- Methods of Application : The development of these plasticizers involves the use of novel catalysts and synthetic protocols .
- Results/Outcomes : The result is the creation of environmentally friendly plasticizers that can be used in various applications .
5. Viscosity Measurements for Scientific and Technological Applications
- Application Summary : Diallyl adipate has been used in viscosity measurements, which are crucial for many scientific and technological applications . Reliable reference data can greatly improve viscosity accuracy .
- Methods of Application : The viscosity was experimentally measured by the vibrating wire viscometer over the temperature range of (283 to 363) K and at pressures up to 40 MPa .
- Results/Outcomes : The empirical Andrade–Tait equation was used to correlate the experimental results . This research provides new viscosity data of the compressed liquid dimethyl adipate, diethyl adipate, dipropyl adipate, and dibutyl adipate .
6. Alternative Plasticizers
- Application Summary : Diallyl adipate has been used in the development of alternative plasticizers . These are non-toxic, biodegradable, high-performance, and specificated materials .
- Methods of Application : The development of these plasticizers involves the use of novel catalysts and synthetic protocols .
- Results/Outcomes : The result is the creation of environmentally friendly plasticizers that can be used in various applications .
Safety And Hazards
Diallyl adipate is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
bis(prop-2-enyl) hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-9-15-11(13)7-5-6-8-12(14)16-10-4-2/h3-4H,1-2,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPODCVUTIPDRTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCCCC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062763 | |
Record name | Diallyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyl adipate | |
CAS RN |
2998-04-1 | |
Record name | 1,6-Di-2-propen-1-yl hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2998-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanedioic acid, 1,6-di-2-propen-1-yl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIALLYL ADIPATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanedioic acid, 1,6-di-2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diallyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyl adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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